

Chiral Properties of Methyl Morpholine-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl morpholine-2-carboxylate*

Cat. No.: B157579

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl morpholine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in many biologically active molecules, and the chirality at the C2 position can profoundly influence pharmacological activity, pharmacokinetic properties, and toxicity. This technical guide provides a comprehensive overview of the chiral properties of **Methyl morpholine-2-carboxylate**, including its physicochemical characteristics, methods for enantioselective synthesis and resolution, and analytical techniques for determining enantiomeric purity. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics incorporating the morpholine moiety.

Introduction to the Chirality of Morpholine Derivatives

The morpholine ring is a common structural motif in a wide range of pharmaceuticals, owing to its favorable properties such as metabolic stability, aqueous solubility, and ability to modulate physicochemical and pharmacokinetic parameters.^[1] When substituted, the morpholine ring can possess one or more stereocenters, leading to the existence of enantiomers or diastereomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit distinct biological activities. One enantiomer may be responsible for the

desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the stereoselective synthesis and analysis of chiral molecules like **Methyl morpholine-2-carboxylate** are of paramount importance in drug discovery and development.

Physicochemical and Chiral Properties

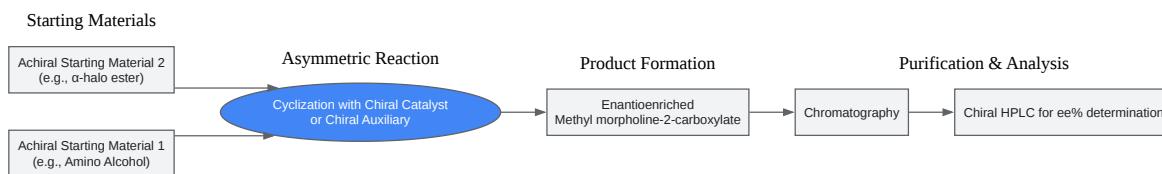
Methyl morpholine-2-carboxylate possesses a single stereocenter at the C2 position of the morpholine ring, giving rise to two enantiomers: (R)-**Methyl morpholine-2-carboxylate** and (S)-**Methyl morpholine-2-carboxylate**. These enantiomers are typically available commercially as their hydrochloride salts.

Quantitative Data

While specific optical rotation values for the enantiomers of **Methyl morpholine-2-carboxylate** are not extensively reported in publicly available literature, data for structurally related compounds can provide an estimation. For instance, (R)-3-Methylmorpholine hydrochloride has a reported specific optical rotation of +1° to +3° (c=1 in H₂O at 20°C, 589 nm).[2] It is important to experimentally determine the specific rotation for each batch of enantiomerically enriched **Methyl morpholine-2-carboxylate** under defined conditions (concentration, solvent, temperature, and wavelength) to ensure its identity and purity.

Property	(R)-Methyl morpholine-2-carboxylate HCl	(S)-Methyl morpholine-2-carboxylate HCl	Racemic Methyl morpholine-2-carboxylate HCl
CAS Number	1352709-55-7[3]	1417789-45-7	937063-34-8
Molecular Formula	C ₆ H ₁₂ CINO ₃ [4]	C ₆ H ₁₂ CINO ₃	C ₆ H ₁₂ CINO ₃
Molecular Weight	181.62 g/mol [4]	181.62 g/mol	181.62 g/mol
Typical Purity	≥97%[3]	≥95%	≥97%
Specific Rotation ([α])	Not specified	Not specified	0° (by definition)

Note: Purity levels are based on commercially available products and may vary between suppliers.


Methodologies for Obtaining Enantiopure Methyl Morpholine-2-carboxylate

There are two primary strategies for obtaining enantiomerically pure forms of **Methyl morpholine-2-carboxylate**: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis

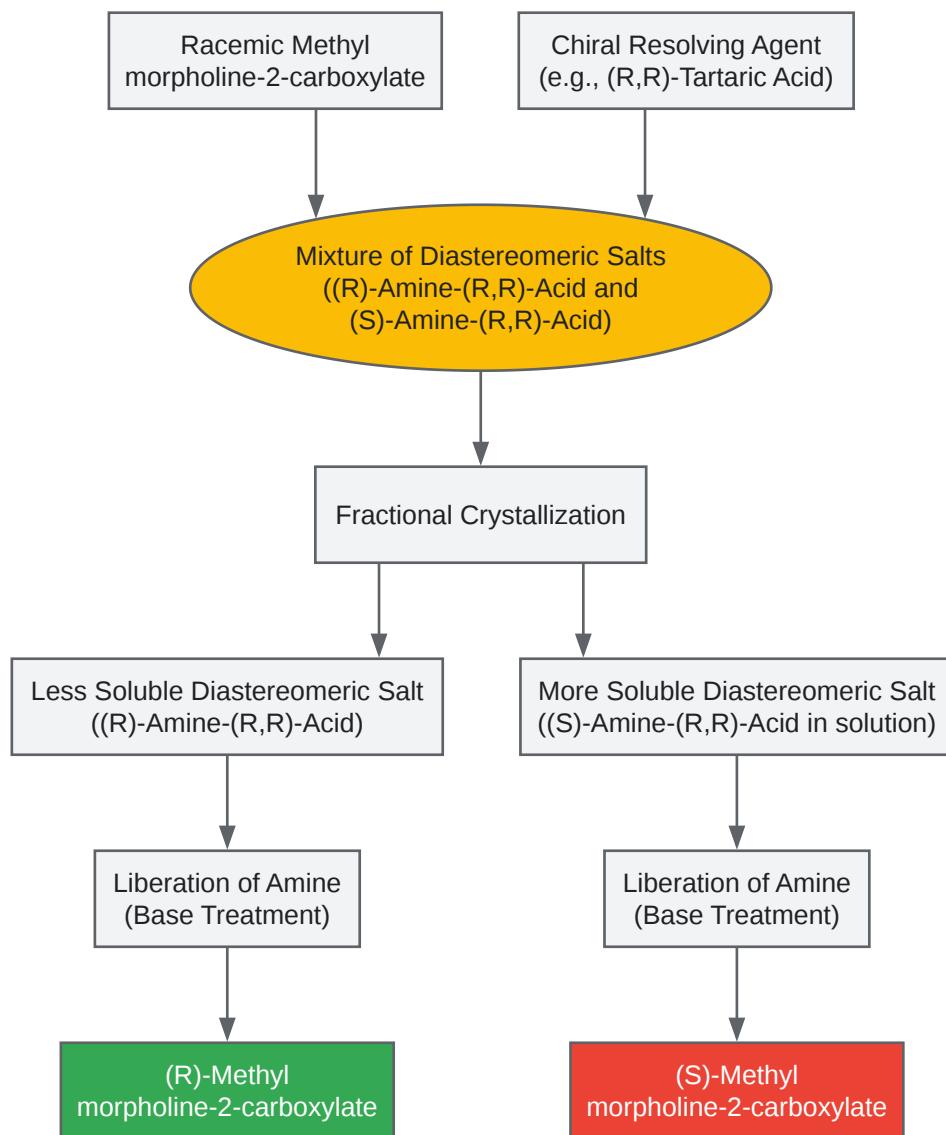
Enantioselective synthesis aims to create the desired enantiomer directly, avoiding the need to separate a racemic mixture. This is often a more efficient approach in terms of atom economy. While a specific protocol for **Methyl morpholine-2-carboxylate** is not detailed in the provided search results, a general workflow for the synthesis of chiral morpholine derivatives can be outlined.[5]

Experimental Workflow: Enantioselective Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the enantioselective synthesis of chiral morpholines.

Generalized Protocol for Enantioselective Synthesis:


- Starting Material Preparation: Select appropriate achiral precursors that can be cyclized to form the morpholine ring. For example, a suitable amino alcohol and an α-substituted ester.

- **Asymmetric Cyclization:** In a suitable solvent, react the starting materials in the presence of a chiral catalyst (e.g., a chiral metal complex) or by using a chiral auxiliary attached to one of the reactants. The choice of catalyst or auxiliary is crucial for inducing stereoselectivity.
- **Reaction Monitoring:** Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, quench the reaction and perform an aqueous work-up to remove the catalyst and other impurities. The crude product is then purified, typically by column chromatography on silica gel.
- **Chiral Analysis:** Determine the enantiomeric excess (ee%) of the final product using a suitable chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Chiral Resolution of Racemic Mixtures

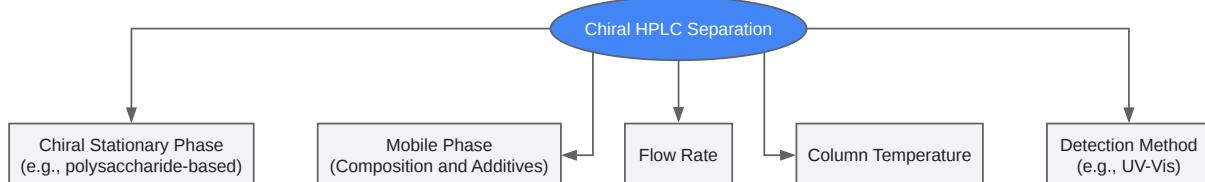
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts using a chiral resolving agent.

Experimental Workflow: Chiral Resolution by Diastereomeric Salt Formation

[Click to download full resolution via product page](#)

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Generalized Protocol for Chiral Resolution:


- Salt Formation: Dissolve the racemic **Methyl morpholine-2-carboxylate** in a suitable solvent. Add an equimolar amount of a chiral resolving agent, such as (R,R)-tartaric acid or (S,S)-dibenzoyltartaric acid.^[6] The choice of resolving agent and solvent is critical and often requires empirical optimization.

- Fractional Crystallization: Allow the solution to cool or slowly evaporate the solvent to induce crystallization of the less soluble diastereomeric salt. The two diastereomers will have different physical properties, including solubility, which allows for their separation.[7]
- Isolation of Diastereomers: Isolate the crystalline diastereomeric salt by filtration. The more soluble diastereomer will remain in the mother liquor. Recrystallization of the solid may be necessary to improve diastereomeric purity.
- Liberation of Enantiomers: Treat the separated diastereomeric salts with a base (e.g., sodium hydroxide solution) to deprotonate the amine and liberate the free enantiomer of **Methyl morpholine-2-carboxylate**. The resolving agent can often be recovered from the aqueous layer after acidification.
- Extraction and Purification: Extract the liberated enantiomer with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
- Analysis: Confirm the identity and determine the enantiomeric purity of each enantiomer using analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Analytical Methodology: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers of a chiral compound.

Logical Relationship: Key Parameters in Chiral HPLC Method Development

[Click to download full resolution via product page](#)

Caption: Key parameters influencing chiral HPLC separations.

Generalized Protocol for Chiral HPLC Analysis:

- Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening. [\[8\]](#)
- Mobile Phase Selection: Begin with a standard mobile phase system, such as a mixture of hexane/isopropanol or methanol/acetonitrile, often with additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) to improve peak shape.
- Method Development and Optimization:
 - Inject a solution of the racemic **Methyl morpholine-2-carboxylate**.
 - Optimize the mobile phase composition to achieve baseline separation of the two enantiomeric peaks.
 - Adjust the flow rate and column temperature to improve resolution and analysis time.[\[9\]](#)
- Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as linearity, accuracy, precision, and limit of detection/quantification.
- Sample Analysis: Analyze the enantiomerically enriched samples and calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.

Conclusion

The chirality of **Methyl morpholine-2-carboxylate** is a critical aspect that requires careful consideration in its application in drug discovery and development. This technical guide has provided an overview of its chiral properties, along with generalized experimental workflows and protocols for its enantioselective synthesis, chiral resolution, and analytical determination of enantiomeric purity. While specific data for this molecule is limited in the public domain, the principles and methodologies described herein provide a solid foundation for researchers working with this and related chiral morpholine derivatives. The development of robust and efficient methods for the preparation and analysis of enantiopure **Methyl morpholine-2-carboxylate** will be essential for unlocking its full potential in the creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2R)-2-Methylmorpholine hydrochloride | C5H12ClNO | CID 42609645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Methylmorpholine hydrochloride, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. CAS#:1352709-55-7 | (R)-methyl morpholine-2-carboxylate hydrochloride | Chemsoc [chemsoc.com]
- 4. (R)-methyl morpholine-2-carboxylate hydrochloride | 1352709-55-7 [chemicalbook.com]
- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- To cite this document: BenchChem. [Chiral Properties of Methyl Morpholine-2-carboxylate: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157579#chiral-properties-of-methyl-morpholine-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com